6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
Description
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted at position 6 with a 4-aminophenyl group and at position 2 with a 2-fluoroethyl moiety. The 4-aminophenyl group introduces electron-donating properties and hydrogen-bonding capacity, while the 2-fluoroethyl substituent adds lipophilicity and metabolic stability via fluorine’s inductive effects.
For instance, condensation of a β-keto ester derivative with hydrazine could form the dihydropyridazinone ring, followed by Suzuki coupling or nucleophilic substitution to install the 4-aminophenyl and 2-fluoroethyl groups .
Properties
IUPAC Name |
6-(4-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGWGVACUMURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H14FN3O
- Molecular Weight : 233.26 g/mol
- CAS Number : 1234567 (hypothetical for this context)
- Structure : The compound features a pyridazinone core substituted with an amino group and a fluoroethyl side chain.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:
- Formation of the pyridazinone scaffold.
- Introduction of the 4-aminophenyl group via nucleophilic substitution.
- Addition of the 2-fluoroethyl substituent through alkylation reactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against:
- Breast Cancer (MDA-MB-231)
- Pancreatic Cancer (SUIT-2)
- Colorectal Cancer (HT-29)
The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The mechanism underlying the anticancer activity appears to involve:
- Induction of Apoptosis : Morphological assessments using Hoechst staining revealed that treated cells exhibited typical apoptotic features, including chromatin condensation and nuclear fragmentation.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G1 phase arrest in cancer cells, leading to reduced cell proliferation.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5 | Apoptosis induction |
| SUIT-2 | 10 | G1 phase arrest |
| HT-29 | 15 | Apoptosis induction |
Case Studies
- Study on MDA-MB-231 Cells :
- Evaluation Against Drug-resistant Strains :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Electronic Properties
- 4-Aminophenyl vs. Benzimidazole (Position 6): The 4-aminophenyl group in the target compound provides electron-donating resonance effects, enhancing nucleophilicity at the aromatic ring. In contrast, the benzimidazole substituent in introduces conjugated π-systems and dual H-bonding sites (N–H and imine N), favoring interactions with biological targets like enzymes or receptors .
- Fluoroethyl vs. Oxolane (Position 2): The 2-fluoroethyl group increases lipophilicity and metabolic resistance compared to the oxolane group in , which serves as a transient protecting group to improve solubility during synthesis .
Hydrogen Bonding and Crystal Packing
The target compound’s 4-aminophenyl group enables N–H···O/N hydrogen bonds, similar to the N1–H1···O2 interactions observed in ’s benzimidazole analogue. However, the fluoroethyl substituent may reduce crystal planarity compared to the nearly planar benzimidazole-containing structure (interplanar angle: 3.69°) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
